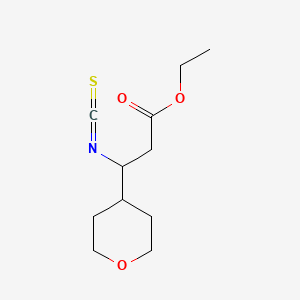![molecular formula C12H21NO2 B13629189 Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)
Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(aminomethyl)spiro[34]octane-2-carboxylate is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.4]octane: Shares a similar spirocyclic structure but differs in functional groups.
Spirocyclic oxindoles: These compounds also feature a spiro carbon but have different ring systems and applications.
Uniqueness
Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-10(14)12(9-13)7-11(8-12)5-3-4-6-11/h2-9,13H2,1H3 |
InChI-Schlüssel |
YXGUDWIRHFXJOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC2(C1)CCCC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B13629111.png)
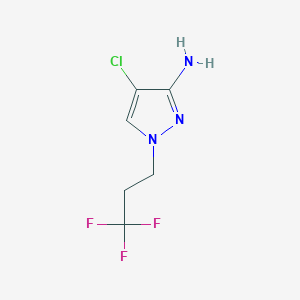
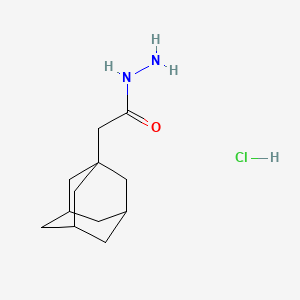
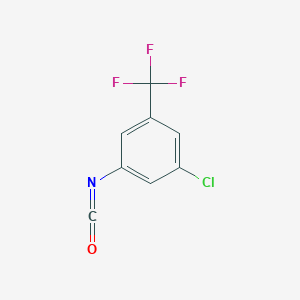
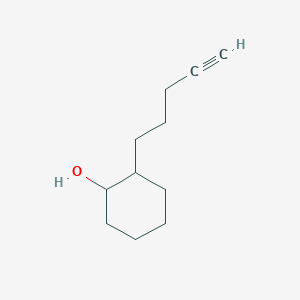
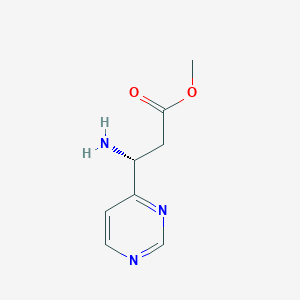
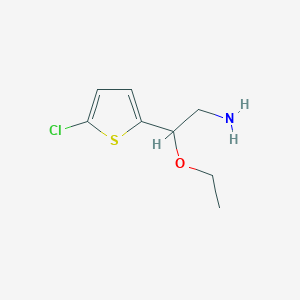
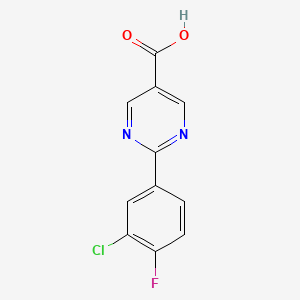
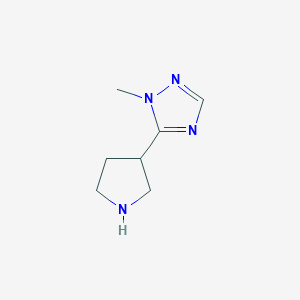
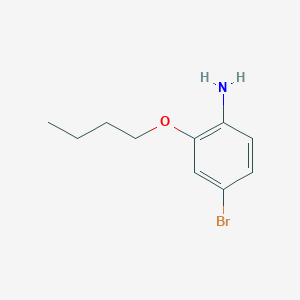
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
